molecular formula C8H19NO3S B6178666 (2R)-N-butyl-1-methoxypropane-2-sulfonamide CAS No. 2613298-92-1

(2R)-N-butyl-1-methoxypropane-2-sulfonamide

Cat. No.: B6178666
CAS No.: 2613298-92-1
M. Wt: 209.3
InChI Key:
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Description

(2R)-N-butyl-1-methoxypropane-2-sulfonamide is an organic compound with a chiral center, making it an enantiomer. This compound is part of the sulfonamide family, which is known for its diverse applications in medicinal chemistry and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-N-butyl-1-methoxypropane-2-sulfonamide typically involves the reaction of a sulfonyl chloride with an amine. One common method is to react (2R)-1-methoxypropane-2-sulfonyl chloride with butylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

(2R)-N-butyl-1-methoxypropane-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.

    Substitution: Nucleophiles like thiols, amines, or halides can be used in the presence of a suitable catalyst.

Major Products

The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted sulfonamides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(2R)-N-butyl-1-methoxypropane-2-sulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Sulfonamide derivatives are known for their use in pharmaceuticals, particularly as antibiotics and diuretics.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of (2R)-N-butyl-1-methoxypropane-2-sulfonamide involves its interaction with specific molecular targets. In biological systems, sulfonamides typically inhibit the activity of enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    (2S)-N-butyl-1-methoxypropane-2-sulfonamide: The enantiomer of the compound, which may have different biological activity.

    N-butyl-1-methoxypropane-2-sulfonamide: The racemic mixture containing both (2R) and (2S) enantiomers.

    N-butyl-1-methoxypropane-2-sulfonic acid: A related compound where the sulfonamide group is replaced with a sulfonic acid group.

Uniqueness

(2R)-N-butyl-1-methoxypropane-2-sulfonamide is unique due to its specific chiral configuration, which can result in distinct biological activities compared to its enantiomer or racemic mixture

Properties

CAS No.

2613298-92-1

Molecular Formula

C8H19NO3S

Molecular Weight

209.3

Purity

95

Origin of Product

United States

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